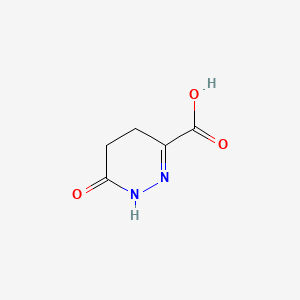












|
REACTION_CXSMILES
|
[2H][C@@:2]([C:11]([OH:13])=[O:12])([CH:4]([2H])[CH:5]([2H])[C:6](=[O:8])[NH2:7])[NH2:3].C(C1C=CC(=O)NN=1)(O)=O>>[C:11]([C:2]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7][N:3]=1)([OH:13])=[O:12]
|


|
Name
|
deuterated glutamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Compound B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2,3,4-trideutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[2H][C@](N)(C(C(C(N)=O)[2H])[2H])C(=O)O
|
|
Name
|
deuterium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=CC(NN1)=O
|
|
Name
|
2,2,3,3,4 pentadeutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
5-mono-deutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1CCC(NN1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |